molecular formula C14H14N2O2 B1269166 3-amino-4-(benzylamino)benzoic Acid CAS No. 66315-38-6

3-amino-4-(benzylamino)benzoic Acid

Cat. No.: B1269166
CAS No.: 66315-38-6
M. Wt: 242.27 g/mol
InChI Key: IJSBQZWOISSWQM-UHFFFAOYSA-N
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Description

3-amino-4-(benzylamino)benzoic Acid is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Building Block for Pseudopeptide Synthesis

3-Amino-4-(benzylamino)benzoic acid, also referred to as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), serves as a promising building block in the synthesis of peptidomimetics. It can be efficiently synthesized from 4-aminobenzoic acid and has diverse functionalities useful in combinatorial chemistry. The distinct functionalities of AmAbz are advantageous in the selective protection of amino groups and peptide bond formation, making it valuable in the synthesis of branched pseudopeptides and AmAbz-containing peptides (Pascal, Sola, Labéguère, & Jouin, 2000).

2. Labeling and Tracking in Biological Media

Another application is in labeling and tracking within biological systems. For instance, tetrazine-containing amino acids, derived from 3-(p-benzylamino)-1,2,4,5-tetrazine, demonstrate excellent stability in biological media and have potential uses in cancer cell labeling. Their stability and compatibility with biological systems make them suitable for applications like peptide modification and live cell labeling (Ni et al., 2015).

3. Role in Microbial Biosynthesis

In microbial biosynthesis, 3-amino-benzoic acid (3AB), closely related to this compound, is an important building block for a range of compounds, including natural products with various biological activities. Co-culture engineering in Escherichia coli, for example, has been used to improve the production of 3AB, demonstrating the compound's significance in metabolic engineering and biosynthesis (Zhang & Stephanopoulos, 2016).

4. Polymer Synthesis and Modification

The compound also finds use in the field of polymer synthesis and modification. For example, studies have focused on the polymerization characteristics of derivatives like (octylamino)benzoic acid, showing its utility in creating polymers with specific molecular weight distributions and properties (Yokoyama et al., 2005).

5. Photophysical Properties and Crystal Structures

The compound is also significant in understanding photophysical properties and crystal structures. For instance, studies on heteroleptic Hg(II) complexes with 3-amino benzoic acid derivatives have shed light on their crystal structures and photophysical properties, contributing to the field of inorganic chemistry and materials science (Mobin et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, 3-Aminobenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-amino-4-(benzylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-12-8-11(14(17)18)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSBQZWOISSWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354063
Record name 3-amino-4-(benzylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66315-38-6
Record name 3-amino-4-(benzylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.